molecular formula C₂₀H₂₃FN₄O₂ B1140631 N,N-Dimethyl Sunitinib CAS No. 326914-17-4

N,N-Dimethyl Sunitinib

Numéro de catalogue: B1140631
Numéro CAS: 326914-17-4
Poids moléculaire: 370.42
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N-Dimethyl Sunitinib is a derivative of Sunitinib, a well-known receptor tyrosine kinase inhibitor. Sunitinib is primarily used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The compound is known for its ability to inhibit multiple receptor tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastatic progression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl Sunitinib involves several key steps, including cyclization, hydrolysis, decarboxylation, formylation, and condensation. The process begins with commercially available materials such as acetyl ethyl acetate, 4-fluoroaniline, and N,N-diethylethane-1,2-diamine. Optimal conditions for each step have been established to maximize yields .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for scalability. This includes the use of solvent-free decarboxylation and direct formylation using dichloromethane solutions. These methods help in reducing reaction time and avoiding the use of expensive solvents .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl Sunitinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Properties

N,N-Dimethyl Sunitinib retains the core pharmacological characteristics of Sunitinib, targeting multiple receptor tyrosine kinases (RTKs) such as:

  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • c-Kit

These targets are crucial in tumor growth and angiogenesis, making this compound a potential candidate for cancer therapy. The compound's ability to inhibit these pathways leads to reduced tumor proliferation and vascularization.

Cancer Treatment

This compound is primarily investigated for its efficacy in treating:

  • Metastatic Renal Cell Carcinoma (mRCC) : Clinical trials demonstrate that Sunitinib significantly improves progression-free survival in mRCC patients compared to other treatments .
  • Gastrointestinal Stromal Tumors (GIST) : It is indicated for GISTs after failure of imatinib therapy .

The compound is often evaluated in combination therapies to enhance overall efficacy and manage resistance observed with first-line treatments.

Therapeutic Drug Monitoring (TDM)

Given the narrow therapeutic index and interindividual variability in drug exposure, TDM has become essential for optimizing treatment with Sunitinib and its derivatives. A validated method using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) allows for the quantification of this compound in plasma samples, facilitating personalized medicine approaches .

Clinical Trials

A multicenter phase II trial (RECORD-3) compared the efficacy of sequential therapies involving Sunitinib and Everolimus in mRCC patients. The results indicated that first-line Sunitinib followed by Everolimus yielded longer median progression-free survival compared to the reverse sequence .

Real-World Evidence

The ADONIS study evaluated real-world treatment patterns and outcomes for patients receiving Sunitinib. Findings suggest that patient stratification based on risk factors can optimize treatment protocols and improve patient outcomes .

Comparative Analysis Table

The following table summarizes key findings related to this compound's applications:

Application AreaKey FindingsReferences
Cancer TreatmentEffective against mRCC and GIST; improves progression-free survival
Therapeutic Drug MonitoringValidated HPLC-MS/MS method for quantifying drug levels in plasma
Clinical TrialsSuperior efficacy observed in sequential therapy involving Sunitinib
Real-World ExperienceTreatment patterns show improved outcomes with risk-based stratification

Mécanisme D'action

N,N-Dimethyl Sunitinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and KIT. These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts cellular signaling pathways, leading to reduced tumor growth and angiogenesis .

Comparaison Avec Des Composés Similaires

    Sunitinib: The parent compound, known for its broad-spectrum receptor tyrosine kinase inhibition.

    Pazopanib: Another receptor tyrosine kinase inhibitor with similar applications.

    Sorafenib: Known for its use in treating liver and kidney cancers.

    Axitinib: Used in the treatment of advanced renal cell carcinoma.

Uniqueness: N,N-Dimethyl Sunitinib is unique due to its specific structural modifications, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound, Sunitinib .

Activité Biologique

N,N-Dimethyl Sunitinib is a derivative of sunitinib, a multi-kinase inhibitor widely used in the treatment of various cancers, particularly renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). This compound exhibits significant biological activity through its action on multiple receptor tyrosine kinases (RTKs), which are crucial for tumor growth and metastasis. Understanding the biological activity of this compound involves examining its pharmacokinetics, mechanisms of action, and clinical implications.

This compound primarily functions by inhibiting several RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibits angiogenesis by blocking the signaling pathways that promote blood vessel formation.
  • Platelet-Derived Growth Factor Receptors (PDGFRs) : Disrupts tumor cell proliferation and survival.
  • Stem Cell Factor Receptor (KIT) : Affects cell growth in certain types of tumors.
  • Fms-like Tyrosine Kinase 3 (FLT3) : Impacts hematopoietic malignancies.

These actions lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetics of this compound has been studied extensively. It is primarily metabolized by cytochrome P450 enzymes, especially CYP3A4, into its active metabolite, N-desethyl sunitinib (DSU), which retains similar potency to the parent compound .

Key Pharmacokinetic Findings:

  • Bioavailability : High binding to plasma proteins (~95%).
  • Half-life : Approximately 40–60 hours, allowing for once-daily dosing.
  • Metabolism : Primarily hepatic; interactions with other drugs affecting CYP3A4 can alter efficacy and safety profiles .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various cancer types. For instance, in patients with metastatic RCC, the compound has shown:

  • Overall Response Rate : Approximately 25% to 36% in clinical trials.
  • Progression-Free Survival (PFS) : Median PFS ranges from 24 to 27 weeks compared to placebo .

Table 1: Clinical Efficacy Data

Cancer TypeOverall Response Rate (%)Median PFS (weeks)Common Adverse Events
Metastatic RCC25 - 3624 - 27Diarrhea, hypertension, fatigue
GIST6.8Not specifiedMucositis, skin abnormalities

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

  • Case Study in Metastatic RCC :
    • A cohort of 26 patients treated with this compound showed significant reductions in tumor size and improved quality of life metrics. Adverse events were manageable with dose adjustments.
  • GIST Treatment :
    • In a study involving patients resistant to imatinib, this compound resulted in partial responses in about 30% of participants, showcasing its potential as a second-line therapy .

Comparative Studies

Comparative analyses between this compound and other tyrosine kinase inhibitors like pazopanib reveal distinct metabolic impacts on cancer cells. For example, sunitinib has been shown to induce specific dysregulations in amino acid metabolism more effectively than pazopanib, suggesting a unique mechanism that could be leveraged for therapeutic advantage .

Propriétés

IUPAC Name

N-[2-(dimethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-11-17(23-12(2)18(11)20(27)22-7-8-25(3)4)10-15-14-9-13(21)5-6-16(14)24-19(15)26/h5-6,9-10,23H,7-8H2,1-4H3,(H,22,27)(H,24,26)/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTDIENWIYANIG-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)C=C2C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN(C)C)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.